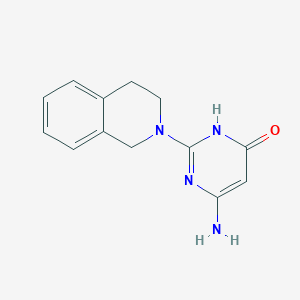

6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-11-7-12(18)16-13(15-11)17-6-5-9-3-1-2-4-10(9)8-17/h1-4,7H,5-6,8H2,(H3,14,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANVQXDSEVPNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC(=CC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structural configuration combines a pyrimidine core with a dihydroisoquinoline moiety, which enhances its potential interactions with various biological targets.

Structural Characteristics

The compound's structure can be broken down as follows:

- Pyrimidine Ring : Substituted at the 2-position with a 3,4-dihydroisoquinoline moiety.

- Amino Group : Located at the 6-position of the pyrimidine ring.

This specific arrangement suggests significant pharmacological potential, particularly as an adenosine A2A receptor antagonist , which is relevant for treating conditions such as Parkinson's disease and certain cancers.

1. Adenosine A2A Receptor Antagonism

Research indicates that this compound exhibits significant antagonistic activity against the adenosine A2A receptor. This receptor is implicated in various neurodegenerative diseases and cancer pathways. The compound's binding affinity and inhibitory potency are critical for its therapeutic applications.

2. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, although further investigation is required to elucidate its spectrum of activity and mechanisms of action.

3. Anti-inflammatory Effects

The structural motifs present in the compound indicate potential anti-inflammatory effects, warranting further exploration in this area.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds similar to or derived from this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 6-amino-2-thioxo-(1H)-pyrimidin-4-one | Thioxo substitution | Antimicrobial properties |

| N-(pyridin-2-yl)pyrimidin-4-amine | Pyridine substitution | Adenosine receptor modulation |

| 6-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyrazin-2-yl)pyrimidin-4-amine | Pyrazin substitution | Potential anti-cancer activity |

These compounds share structural similarities with this compound and exhibit varying degrees of biological activity, indicating the importance of structural features in determining pharmacological effects.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. Techniques such as surface plasmon resonance and computational modeling have been utilized to assess binding affinities and elucidate mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₃H₁₄N₄O

- CAS Number : 882399-24-8

- Molecular Structure : The compound features a pyrimidinone core substituted with an amino group and a dihydroisoquinoline moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one exhibits significant anticancer properties. A study evaluated various derivatives of this compound against a panel of cancer cell lines, including leukemia (CCRF-CEM, K-562), non-small cell lung cancer (NCI-460), and melanoma (LOX IMVI) among others. The results demonstrated substantial antiproliferative activity across multiple cell lines, with some compounds achieving over 97% lethality in certain cases .

| Cell Line | Activity (% Lethality) |

|---|---|

| CCRF-CEM | 95% |

| K-562 | 90% |

| NCI-460 | 85% |

| LOX IMVI | 97% |

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Specifically, it showed promising results as an inhibitor of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. This inhibition can potentially lead to therapeutic applications in managing blood sugar levels .

Case Studies and Research Findings

- Antiproliferative Studies : A comprehensive evaluation highlighted that compounds derived from the pyrimidinone scaffold exhibited varying degrees of cytotoxicity against a wide range of cancer cell lines. The study identified structure-activity relationships that could guide future drug design efforts .

- Inhibition of Enzymatic Activity : Another study focused on the α-glucosidase inhibitory activity of the compound, revealing that it could serve as a lead compound for developing antidiabetic agents. This research emphasized the importance of further optimization to enhance potency and selectivity .

- Potential for Neurological Applications : Emerging research indicates that derivatives of this compound may also have neuroprotective effects, potentially relevant for conditions such as Alzheimer's disease. The modulation of neuroinflammatory pathways is a key area of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Molecular Features

The following table highlights key structural analogues and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number |

|---|---|---|---|---|

| 6-Amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one (Target) | C₁₃H₁₄N₄O | 242.28 | 3,4-Dihydroisoquinoline | 882399-24-8 |

| 6-Amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one | C₁₂H₁₂N₄O | 228.26 | Indoline | 876667-59-3 |

| 6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one | C₉H₁₄N₄O | 194.24 | Piperidine | 1020243-95-1 |

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | C₅H₇N₃OS | 157.19 | Methylthio | 2917-03-5 |

Key Observations :

- The 3,4-dihydroisoquinoline substituent in the target compound introduces a bicyclic structure, enhancing rigidity compared to monocyclic substituents (e.g., piperidine or indoline). This may improve binding affinity in biological systems .

- Methylthio-substituted derivatives (e.g., CAS: 2917-03-5) are simpler synthetically but lack the aromatic bicyclic systems that contribute to pharmacological activity in the target compound .

Physicochemical and Commercial Considerations

- Solubility: The dihydroisoquinoline moiety may reduce aqueous solubility compared to methylthio or piperidine analogues, necessitating formulation optimization.

- Commercial Availability: The target compound is listed as discontinued by suppliers (e.g., CymitQuimica), whereas analogues like 6-amino-2-(indolin-1-yl)pyrimidin-4(3H)-one remain accessible .

Vorbereitungsmethoden

Nucleophilic Substitution on 4,6-Dichloropyrimidine Derivatives

A common method involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with the corresponding amine under basic conditions:

- Procedure : Dissolve 4,6-dichloro-2-(methylthio)pyrimidine (10 mmol) and the amine (10 mmol) in tetrahydrofuran (THF, 15 mL). Add sodium bis(trimethylsilyl)amide (NaHMDS, 2 M in THF, 20 mmol) at 0 °C under nitrogen atmosphere. Stir at room temperature for 8 hours.

- Workup : Pour into water, filter the precipitate, wash with water and petroleum ether, then dry under vacuum.

- Yield : Typically high (e.g., 91% for related analogs).

- Example : Reaction with 1,2,3,4-tetrahydroisoquinoline yielded 6-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine with 51% yield after chromatographic purification.

Coupling via Amide Bond Formation

In cases where the pyrimidinone contains a carboxylic acid or ester functionality, coupling with the 3,4-dihydroisoquinoline amine can be achieved using carbodiimide chemistry:

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), and triethylamine in dichloromethane (DCM).

- Conditions : Stirring at room temperature for extended periods (up to 9 days reported).

- Example : Coupling of 1H-pyrazole-4-carboxylic acid with tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate gave the corresponding amide in 24% yield after purification.

Two-Step Procedure from Chloro-Heterocyclic-Carboxylic Acid

Another approach involves:

- Step 1 : Coupling of 6-chloropyrimidine-4-carboxylic acid with aniline or other amines using HATU as coupling agent to form an amide intermediate.

- Step 2 : Nucleophilic displacement of the 6-chloro group by the 3,4-dihydroisoquinoline amine under heating or microwave conditions.

- This method allows exploration of structural analogs by varying the amine substituents.

Reaction Conditions Summary Table

| Step | Starting Materials | Reagents/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 4,6-Dichloro-2-(methylthio)pyrimidine + 3,4-dihydroisoquinoline amine | NaHMDS (2 M in THF), THF, N2 atmosphere | 0 °C to RT | 8 h | Up to 91% (related compounds) | Precipitation workup |

| 2 | Pyrimidine carboxylic acid + 3,4-dihydroisoquinoline amine | EDC·HCl, HOBt, triethylamine, DCM | RT | Up to 216 h | ~24% | Amide bond formation, long reaction time |

| 3 | 6-Chloropyrimidine-4-carboxylic acid + amine (e.g., aniline) | HATU coupling, then nucleophilic displacement | RT to 95 °C | 8-12 h | Moderate to good | Allows core modifications and substitutions |

Detailed Research Findings

- The nucleophilic substitution on halogenated pyrimidine rings is highly effective for introducing the 3,4-dihydroisoquinoline moiety at the 2-position, especially when using strong bases such as NaHMDS in anhydrous THF under inert atmosphere.

- Amide coupling methods using carbodiimide chemistry are suitable for linking the 3,4-dihydroisoquinoline amine to pyrimidine carboxylic acid derivatives, though these reactions may require prolonged reaction times and careful purification due to moderate yields.

- The two-step approach involving initial amide formation followed by nucleophilic displacement provides flexibility to modify both the pyrimidine core and the amine substituents, enabling structure-activity relationship (SAR) studies.

- Purification techniques include filtration of precipitates, solvent extraction, and flash chromatography, depending on the reaction scale and product properties.

Notes on Purification and Characterization

- Products are often isolated as pale yellow solids.

- Characterization is typically done by ^1H NMR, LC-MS, and sometimes ^13C NMR.

- Yields vary depending on the specific substituents and reaction conditions but generally range from 23% to over 90% in optimized procedures.

- Reaction monitoring by LC-MS is common to confirm product formation and purity.

Q & A

Q. What are the recommended synthetic routes for 6-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4(3H)-one, and how can purity be ensured?

The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging methods from structurally analogous dihydroisoquinoline-pyrimidinone hybrids. For example:

- Use sodium triacetoxyborohydride (STAB) for reductive amination between pyrimidinone precursors and dihydroisoquinoline derivatives under acidic conditions .

- Purify intermediates via silica gel chromatography (e.g., eluent: CH₂Cl₂/MeOH 95:5) and confirm purity using HPLC (>95%) .

- Characterize intermediates via H NMR (e.g., dihydroisoquinoline protons at δ 2.8–3.2 ppm) and ESI-MS (e.g., [M+H]+ at m/z 297.1) .

Q. How can the structural conformation of this compound be validated experimentally?

- Perform H and C NMR to confirm substituent positions (e.g., dihydroisoquinoline NH at δ 4.1–4.5 ppm, pyrimidinone carbonyl at δ 165–170 ppm) .

- Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated m/z 297.1345 for C₁₅H₁₇N₅O) .

- X-ray crystallography may resolve ambiguities in stereochemistry or tautomerism, though no crystal data is currently reported for this compound .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Prioritize kinase inhibition assays (e.g., EGFR or CDK2) due to structural similarity to pyrido[4,3-d]pyrimidin-4(1H)-one derivatives with reported kinase activity .

- Screen for CNS activity (e.g., serotonin/dopamine receptor binding) using radioligand displacement assays, given the dihydroisoquinoline moiety’s prevalence in neuroactive compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the dihydroisoquinoline ring be addressed?

- Employ directed ortho-metalation (DoM) to introduce substituents at specific positions (e.g., C6 or C7) using tert-butyllithium and electrophiles .

- Monitor regioselectivity via H NMR (e.g., para-substituted aromatic protons show distinct splitting patterns) and DFT calculations to predict electronic effects .

Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?

- Cross-reference reaction conditions: Lower yields (e.g., 15% in some Mannich reactions ) may stem from steric hindrance or competing side reactions. Optimize by adjusting temperature (e.g., 0°C to 25°C) or using bulky bases like DIPEA .

- Validate reproducibility via controlled catalyst screening (e.g., STAB vs. NaBH₃CN) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Synthesize derivatives with substituents at the pyrimidinone C2 (e.g., alkyl/aryl groups) and dihydroisoquinoline C3/C4 (e.g., halogens or methoxy) .

- Use molecular docking to map interactions with target proteins (e.g., ATP-binding pockets in kinases) and correlate with IC₅₀ values from enzymatic assays .

Q. What analytical methods are critical for stability studies under physiological conditions?

- Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C and monitor via HPLC-UV for decomposition products (e.g., hydrolysis of the pyrimidinone ring) .

- Use LC-HRMS to identify degradation pathways (e.g., oxidation of dihydroisoquinoline to isoquinoline) .

Q. How can metabolic liabilities be predicted and mitigated during lead optimization?

- Perform microsomal stability assays (human liver microsomes) to identify rapid clearance (>50% degradation in 30 min) .

- Introduce deuterium at labile positions (e.g., C3 of dihydroisoquinoline) to slow CYP450-mediated oxidation .

Methodological Notes

- Key References : Prioritize synthetic protocols from , and 21, structural analogs from and , and stability/analytical methods from .

- Unresolved Challenges : No crystallographic data exists for this compound; computational modeling (e.g., molecular dynamics) is advised to predict 3D conformation .

- Data Gaps : Biological activity data specific to this compound is lacking—benchmark against pyrido[4,3-d]pyrimidinone derivatives with confirmed kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.